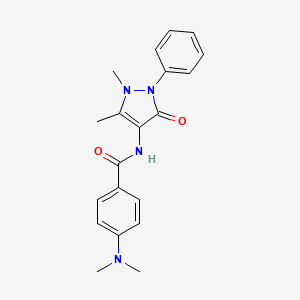

4-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide" is a derivative of benzamide with potential biological applications. It is related to a class of compounds that have been synthesized for various purposes, including as chromophoric reagents for protein sequence analysis , as non-steroidal anti-inflammatory drugs (NSAIDs) , and for their potential to bind nucleotide protein targets . The compound is structurally related to other benzamide derivatives that have been synthesized and characterized for their biological activities and molecular structures .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves the coupling of an appropriate base with an acid chloride of a substituted benzoic acid . For example, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved using 4-aminophenazone, also known as antipyrine . The synthesis process is crucial for the development of compounds with potential biological applications, such as the inhibition of human recombinant alkaline phosphatase and ecto-5′-nucleotidases .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using various spectroscopic methods and single-crystal X-ray diffraction studies . For instance, the crystal structure of 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one was elucidated, revealing the dimensions of the unit cell and the stabilization of the structure by intra- and inter-molecular interactions . Such structural analyses are essential for understanding the conformational flexibility and geometric isomerism of these compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including the formation of thiohydantoins when reacted with isothiocyanate reagents . The reactivity of these compounds is significant for their applications in protein sequence analysis and other biochemical assays . The color change observed upon exposure to HCl vapor indicates the chemical transformation of the compounds, which is a valuable feature for their use as reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystallographic characterization of polymorphs of 4-(N,N-dimethylamino)benzoic acid, for example, provides insights into the intermolecular interactions that govern the formation of dimeric acid-acid motifs . These properties are critical for the practical applications of these compounds in medicinal chemistry and drug development .

Scientific Research Applications

Synthesis and Characterization

- Microwave-mediated Synthesis of Heterocycles : Utilizing similar compounds for synthesizing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, which are useful in chemical research and pharmaceutical development (Darweesh et al., 2016).

- Novel Benzamide Derivatives Synthesis : Creation of different substituted benzamides using related chemical structures, which can have applications in medicinal chemistry due to their potential biological properties (Saeed et al., 2015).

Structural Analysis and Interactions

- X-ray Structure and Hirshfeld Surface Analysis : Analysis of similar antipyrine derivatives to understand intermolecular interactions, which can provide insights into the design of new drugs and materials (Saeed et al., 2020).

Biological Applications

- Biological Activity Screening : Evaluation of similar benzamide compounds against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating potential therapeutic applications (Saeed et al., 2015).

Medicinal Chemistry and Drug Design

- Potential in Medicinal Chemistry : The synthesis of compounds with a similar structure for possible applications in medicinal chemistry, highlighting their potential in binding nucleotide protein targets (Saeed et al., 2015).

Chemical Synthesis Advancements

- Directed Metalations : Using related compounds in directed metalations to create selenoxanthones, which could be significant in developing new chemical synthesis methods (Brennan et al., 2003).

properties

IUPAC Name |

4-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-14-18(20(26)24(23(14)4)17-8-6-5-7-9-17)21-19(25)15-10-12-16(13-11-15)22(2)3/h5-13H,1-4H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGXYOYQXACWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2536974.png)

![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2536975.png)

![N-(4-ethylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B2536978.png)

![5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2536983.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2536986.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2536992.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2536996.png)